
4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole
描述
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole is an organotin compound featuring bithiazole as its core structure. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties and structural characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole typically involves the following steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving appropriate thiazole precursors.
Introduction of Octyloxy Groups: The octyloxy groups are introduced via nucleophilic substitution reactions, where octyl alcohol reacts with the bithiazole core in the presence of a base.
Stannylation: The final step involves the stannylation of the bithiazole core. This is achieved by reacting the intermediate compound with trimethyltin chloride in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize the reaction conditions and minimize human error.
化学反应分析
Types of Reactions
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the bithiazole core to dihydrobithiazole derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts like Pd(PPh3)4 are used in cross-coupling reactions with halides or boronic acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobithiazole derivatives.
Substitution: Various functionalized bithiazole derivatives depending on the substituent introduced.
科学研究应用
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential in bioorganic chemistry due to its ability to interact with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug design and development.
作用机制
The mechanism by which 4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole exerts its effects is primarily through its electronic properties. The bithiazole core can participate in π-π stacking interactions, while the stannyl groups facilitate cross-coupling reactions, allowing for the introduction of various functional groups. These interactions and modifications enable the compound to interact with molecular targets and pathways involved in electronic and biological processes.
相似化合物的比较
Similar Compounds
4,4’-Bis(octyloxy)-2,2’-bis(trimethylsilyl)-5,5’-bithiazole: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
4,4’-Bis(octyloxy)-2,2’-bis(trimethylgermyl)-5,5’-bithiazole: Contains trimethylgermyl groups.
Uniqueness
4,4’-Bis(octyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole is unique due to the presence of trimethylstannyl groups, which enhance its reactivity in cross-coupling reactions compared to its silyl and germyl analogs. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
属性
IUPAC Name |
trimethyl-[4-octoxy-5-(4-octoxy-2-trimethylstannyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-21-19(27-17-23-21)20-22(24-18-28-20)26-16-14-12-10-8-6-4-2;;;;;;;;/h3-16H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBYZVLYIEGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(SC(=N1)[Sn](C)(C)C)C2=C(N=C(S2)[Sn](C)(C)C)OCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O2S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


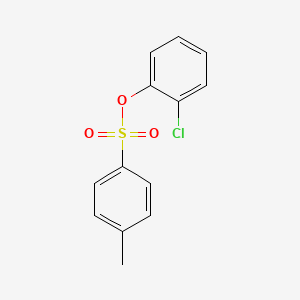

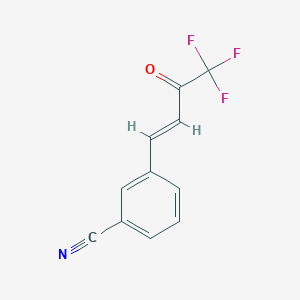
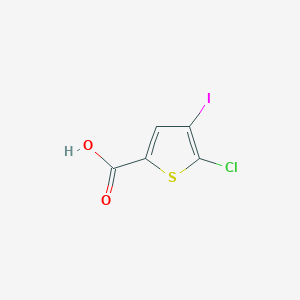
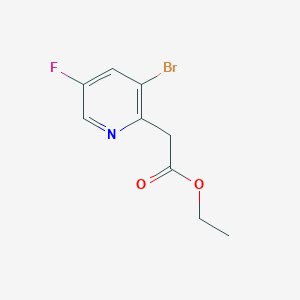
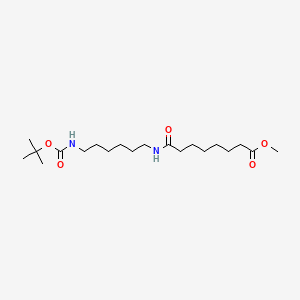
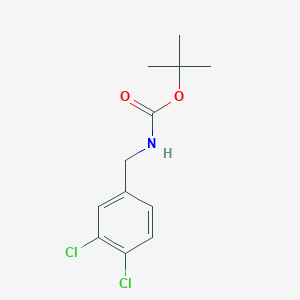
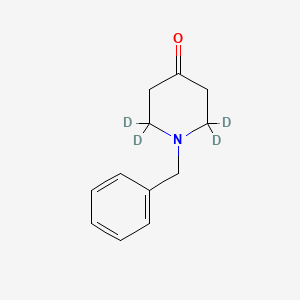
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B8265155.png)
![4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8265159.png)
![2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol](/img/structure/B8265165.png)
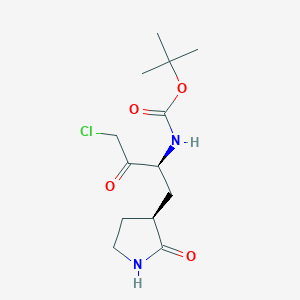
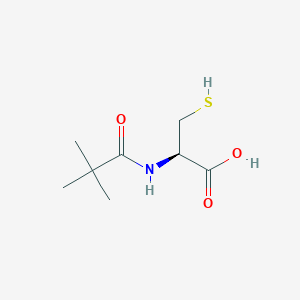
![METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE](/img/structure/B8265196.png)
